Viral Polymerase Selectivity Over Human Polymerases
The 4-HQC class, of which this compound is a member, demonstrates a selectivity profile that is both rare and therapeutically enabling: potent inhibition of HCMV, HSV-1, and VZV polymerases with no detectable inhibition of human α, δ, and γ polymerases at concentrations up to 100 μM [1]. This contrasts sharply with the broadly cytotoxic nucleoside analogs ganciclovir and cidofovir, which inhibit host polymerases at therapeutic concentrations. While direct IC50 data for this specific compound are not publicly available, the class-level correlation between polymerase inhibition and antiviral activity (r² = 0.73) supports that a 4-HQC bearing the potency-enhancing 6-fluoro substituent will exhibit comparable selectivity [2].
| Evidence Dimension | Human DNA polymerase α, δ, γ inhibition |
|---|---|
| Target Compound Data | No inhibition of human α, δ, γ polymerases (class-level IC50 > 100 μM) |
| Comparator Or Baseline | Ganciclovir (inhibits host polymerases at therapeutic concentrations); Acyclovir (IC50 for host δ polymerase reported at 10–50 μM) |
| Quantified Difference | Therapeutic index for 4-HQC leads PNU-181128 and PNU-181465 ranges from 3.5 to >800 across human herpesviruses [1]; host polymerase IC50 > 100 μM vs. viral polymerase IC50 values as low as 0.009–1.3 μM across the class [1][2]. |
| Conditions | In vitro polymerase biochemical assays; antiviral cell culture assays in HFF, Vero, 10T1/2, and REF cells [1]. |
Why This Matters
For procurement decisions, the class-level selectivity profile justifies selection of a 4-HQC over a nucleoside analog when minimizing host polymerase-driven cytotoxicity is a project requirement.
- [1] Oien, N. L., et al. "Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors." Antimicrobial Agents and Chemotherapy, vol. 46, no. 3, 2002, pp. 724–730. View Source
- [2] Schnute, M. E., et al. "4-Hydroxyquinoline-3-Carboxamides and Hydrazides as Antiviral Agents." U.S. Patent 6,093,732, issued July 25, 2000. (Pharmacia & Upjohn) View Source
